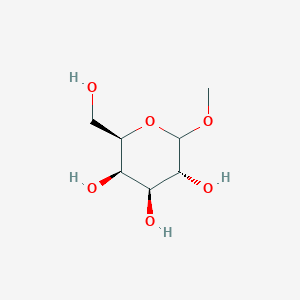

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

Descripción general

Descripción

The compound "(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol" is a structurally complex molecule that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The specific stereochemistry of the compound, indicated by the (2R,3R,4S,5R) configuration, suggests that it has multiple chiral centers, which are crucial for its biological activity and chemical properties.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been reported in the literature. For instance, a convenient approach for the preparation of a structurally similar compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, was developed through a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene . This synthesis avoided the formation of undesired ortho-products, which is a common challenge in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is often elucidated using spectroscopic methods such as NMR, ESI mass spectrometry, and IR spectroscopy. For example, the compound (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol was characterized using these techniques, which helped establish the product structure and the conformation of its tetrahydropyran ring .

Chemical Reactions Analysis

Tetrahydropyran derivatives can undergo various chemical reactions, including condensation, isomerization, and intramolecular conjugate addition. The synthesis of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol involved such reactions, demonstrating the reactivity of the tetrahydropyran ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives can be studied using various analytical techniques. For instance, the water-soluble Glucose amine Schiff base derivative of a tetrahydropyran compound was analyzed using single crystal X-ray diffraction, DFT calculations, and spectral methods. The study provided insights into the compound's crystal structure, thermal behavior, and electronic properties, including HOMO/LUMO analysis and electron transfer in different solvents .

Aplicaciones Científicas De Investigación

Applications in Green Chemistry and Biomass Conversion

One significant application of structurally related compounds is in the field of green chemistry, particularly in the conversion of plant biomass to valuable chemicals. A study by Chernyshev et al. (2017) highlights the importance of furan derivatives, such as 5-Hydroxymethylfurfural (HMF), in replacing non-renewable sources of hydrocarbons. These derivatives, including those structurally similar to the mentioned compound, are pivotal in producing monomers, polymers, and other functional materials from plant feedstocks, showcasing the potential of such compounds in sustainable chemistry and industry applications Chernyshev, Kravchenko, & Ananikov, 2017.

Pharmaceutical Applications

In the pharmaceutical sector, compounds with similar structures have been explored for their bioactivity. For example, derivatives of pyran, which is a core structural component of the compound , have been studied for their applications in medicinal chemistry. Parmar et al. (2023) discuss the importance of pyranopyrimidine scaffolds, derived from similar structural frameworks, in drug development due to their broad synthetic applications and bioavailability Parmar, Vala, & Patel, 2023.

Analytical Applications

Moreover, the compound's structural relatives have been utilized in developing sophisticated analytical methods for pharmaceuticals. Danao (2021) reviews analytical techniques for the determination of the anti-diabetic drug Empagliflozin, showcasing the role of complex molecules in enhancing the quality and reliability of pharmaceutical analysis Danao, 2021.

Material Science Applications

Furthermore, related compounds have found applications in materials science, particularly in improving the electrical conductivity of polymers. Shi et al. (2015) review methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer, for applications in organic electronic devices. This indicates the potential utility of structurally similar compounds in modifying and improving the properties of materials for electronic applications Shi, Liu, Jiang, & Xu, 2015.

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

Direcciones Futuras

This would involve speculation or predictions about potential future research directions or applications for the compound, based on its known properties and behavior.

I hope this general information is helpful. If you have more specific questions about a particular type of analysis or a different compound, feel free to ask!

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-TVPFVARWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472662 | |

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

93302-26-2 | |

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

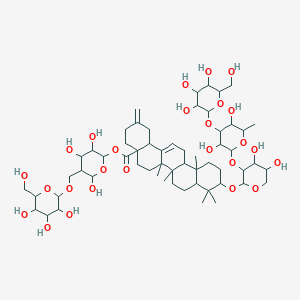

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)